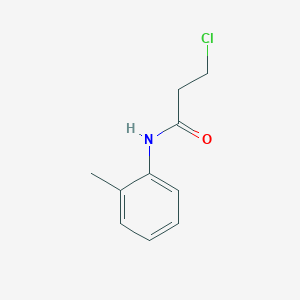

3-chloro-N-(2-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(2-methylphenyl)propanamide is a chemical entity that has been the subject of various studies due to its potential applications in different fields such as organic electro-optics, nonlinear optics, anticonvulsant therapy, and as a precursor for other chemical reactions. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating a broad interest in chlorophenyl propanamides and their derivatives .

Synthesis Analysis

The synthesis of related chlorophenyl propanamides typically involves amine exchange reactions or the reaction between an appropriate amine and acyl chloride. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared through an uncatalyzed amine exchange reaction with benzylamine . Similarly, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized from the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . These methods demonstrate the versatility and adaptability of synthetic routes for chlorophenyl propanamides.

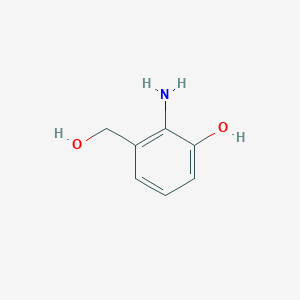

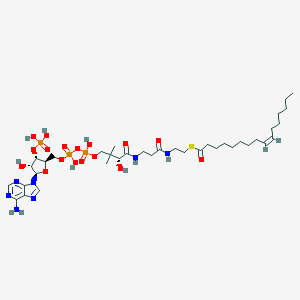

Molecular Structure Analysis

The molecular structure of chlorophenyl propanamides has been elucidated using various spectroscopic techniques such as UV-Vis, IR, NMR, and powder XRD . Single-crystal X-ray diffraction analysis has also been employed to determine the crystal structure of some derivatives, providing detailed information on the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Chlorophenyl propanamides can undergo further chemical reactions to produce new compounds. For example, the chloroformamidine group in certain benzo[b]thiophene-2-carboxamides can be exchanged with O-, S-, or N-nucleophiles to yield new compounds . These reactions expand the chemical space and potential applications of chlorophenyl propanamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl propanamides, such as solubility, have been studied using methods like the polythermal method. The solubility of these compounds in various solvent mixtures has been shown to increase with temperature . Additionally, the crystal growth and characterization of these compounds reveal that they can form transparent crystals with optimum dimensions for potential applications in optics .

Scientific Research Applications

1. Solubility and Crystallization Studies

- Experimental and Modeling Studies on Solubility : The solubility of similar compounds like 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was studied, providing insights into their dissolution properties and saturation temperature profiles. These findings are crucial for understanding the behavior of 3-chloro-N-(2-methylphenyl)propanamide in different environments (Pascual et al., 2017).

- Design and Optimization of Crystallization Processes : The continuous cooling crystallization of compounds like 2-chloro-N-(4-methylphenyl)propanamide was explored to improve the synthesis and purification of such substances, which is relevant to the processing of this compound (Pascual et al., 2022).

2. Chemical Transformations and Synthesis

- Pesticide Interaction and Residue Formation : Research on the transformation of herbicides similar to this compound in soil revealed the formation of unexpected residues, important for understanding environmental impacts (Bartha, 1969).

- Synthesis of Azole Derivatives and Antibacterial Activity : The synthesis of azole derivatives from compounds structurally related to this compound and their antibacterial activity highlights potential medical applications (Tumosienė et al., 2012).

- Antimicrobial Properties of Arylsubstituted Derivatives : The study of arylsubstituted derivatives of compounds like this compound for their antimicrobial properties suggests their potential use in medical research (Baranovskyi et al., 2018).

3. Medicinal Chemistry and Pharmacology

- Immunosuppressive Activities : Research into N-aryl derivatives of structurally similar compounds showed significant immunosuppressive activities, indicating a potential pharmacological use for this compound (Giraud et al., 2010).

- Anticancer Activity of Propanamide Derivatives : The synthesis and evaluation of propanamide derivatives, similar to this compound, demonstrated their potential as anticancer agents (El Rayes et al., 2019).

- Pharmacokinetics and Metabolism Studies : Investigations into the pharmacokinetics and metabolism of related propanamides provide insights that could be applicable to this compound, particularly in understanding its behavior in biological systems (Wu et al., 2006).

properties

IUPAC Name |

3-chloro-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWBOXSTKDXKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404650 |

Source

|

| Record name | 3-chloro-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19422-76-5 |

Source

|

| Record name | 3-chloro-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)